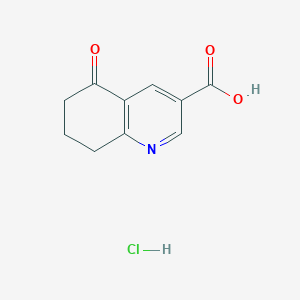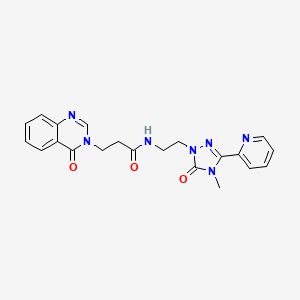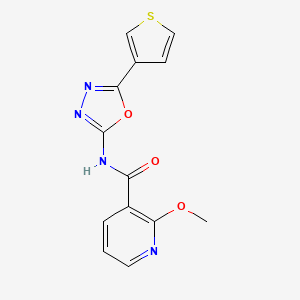
Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is an organic compound with the molecular formula C11H19ClO3. It is a derivative of oxolane, featuring a tert-butyl ester group and a 2-chloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as oxolane derivatives and tert-butyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.
Oxidation and Reduction: The oxolane ring can be subjected to oxidation to form lactones or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohols and diols.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology and Medicine
In biological research, this compound can be used to study the effects of oxolane derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring can be opened to form more reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-bromoethyl)oxolane-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Tert-butyl 3-(2-hydroxyethyl)oxolane-3-carboxylate: Contains a hydroxyethyl group instead of a chloroethyl group.
Ethyl 3-(2-chloroethyl)oxolane-3-carboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is unique due to the combination of the tert-butyl ester and the 2-chloroethyl group, which imparts specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3/c1-10(2,3)15-9(13)11(4-6-12)5-7-14-8-11/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDBUDWBAYTMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOC1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B2827936.png)




![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)


